Cas no 152434-79-2 (Benzyloxybenzene, 2,5-difluoro-)
Benzyloxybenzene, 2,5-difluoro- Chemical and Physical Properties
Names and Identifiers
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- 2-(Benzyloxy)-1,4-difluorobenzene
- Benzyloxybenzene, 2,5-difluoro-
- 2-(Benzyloxy)-1,4-difluorobenzene #
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- MDL: MFCD32632332
- Inchi: 1S/C13H10F2O/c14-11-6-7-12(15)13(8-11)16-9-10-4-2-1-3-5-10/h1-8H,9H2
- InChI Key: RJMFCDBACQVFJY-UHFFFAOYSA-N
- SMILES: FC1C([H])=C([H])C(=C([H])C=1OC([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])F
Computed Properties
- Exact Mass: 220.069971g/mol
- Monoisotopic Mass: 220.069971g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 204
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 9.2
- Molecular Weight: 220.21g/mol
- XLogP3: 3.6
Benzyloxybenzene, 2,5-difluoro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB560595-1 g |
2-(Benzyloxy)-1,4-difluorobenzene; . |
152434-79-2 | 1g |
€143.80 | 2023-04-13 | ||
| abcr | AB560595-5 g |
2-(Benzyloxy)-1,4-difluorobenzene; . |
152434-79-2 | 5g |
€363.20 | 2023-04-13 | ||
| abcr | AB560595-10 g |
2-(Benzyloxy)-1,4-difluorobenzene; . |
152434-79-2 | 10g |
€584.20 | 2023-04-13 | ||
| abcr | AB560595-1g |
2-(Benzyloxy)-1,4-difluorobenzene; . |
152434-79-2 | 1g |
€146.20 | 2025-03-19 | ||
| abcr | AB560595-5g |
2-(Benzyloxy)-1,4-difluorobenzene; . |
152434-79-2 | 5g |
€386.90 | 2025-03-19 | ||
| abcr | AB560595-10g |
2-(Benzyloxy)-1,4-difluorobenzene; . |
152434-79-2 | 10g |
€619.10 | 2025-03-19 | ||
| abcr | AB560595-25g |
2-(Benzyloxy)-1,4-difluorobenzene; . |
152434-79-2 | 25g |
€1165.20 | 2025-03-19 | ||
| Ambeed | A1656426-5g |
2-(Benzyloxy)-1,4-difluorobenzene |
152434-79-2 | 98% | 5g |
$325.0 | 2024-04-23 | |
| Aaron | AR021QDV-5g |
2-(Benzyloxy)-1,4-difluorobenzene |
152434-79-2 | 95% | 5g |
$335.00 | 2025-02-12 | |
| Aaron | AR021QDV-10g |
2-(Benzyloxy)-1,4-difluorobenzene |
152434-79-2 | 95% | 10g |
$569.00 | 2025-02-12 |
Benzyloxybenzene, 2,5-difluoro- Suppliers
Benzyloxybenzene, 2,5-difluoro- Related Literature
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on Benzyloxybenzene, 2,5-difluoro-
Recent Advances in the Study of Benzyloxybenzene, 2,5-difluoro- (CAS: 152434-79-2) in Chemical Biology and Pharmaceutical Research
Benzyloxybenzene, 2,5-difluoro- (CAS: 152434-79-2) is a fluorinated aromatic compound that has recently garnered significant attention in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound, characterized by the presence of two fluorine atoms at the 2 and 5 positions of the benzene ring, exhibits enhanced stability and bioavailability compared to its non-fluorinated counterparts. Recent studies have explored its utility as a building block in drug design, particularly in the development of kinase inhibitors and anti-inflammatory agents.
One of the most notable advancements in this area is the incorporation of Benzyloxybenzene, 2,5-difluoro- into the synthesis of novel small-molecule inhibitors targeting protein kinases involved in cancer progression. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent inhibitory activity against EGFR (Epidermal Growth Factor Receptor) mutants, which are frequently implicated in non-small cell lung cancer (NSCLC). The study highlighted the compound's ability to form stable hydrogen bonds with key residues in the kinase domain, thereby disrupting aberrant signaling pathways.
In addition to its role in oncology, Benzyloxybenzene, 2,5-difluoro- has shown promise in the field of anti-inflammatory drug development. Research conducted by a team at the University of Cambridge revealed that fluorinated derivatives of this compound could effectively modulate the activity of cyclooxygenase-2 (COX-2), an enzyme central to the inflammatory response. The study, published in Bioorganic & Medicinal Chemistry Letters, reported a significant reduction in pro-inflammatory cytokine levels in murine models, suggesting potential applications in treating chronic inflammatory diseases such as rheumatoid arthritis.
Another emerging application of Benzyloxybenzene, 2,5-difluoro- lies in its use as a fluorescent probe for bioimaging. A recent study in ACS Chemical Biology detailed the synthesis of a fluorophore based on this compound, which exhibited excellent photostability and selectivity for lipid membranes. This innovation opens new avenues for real-time visualization of cellular processes, particularly in studying membrane dynamics and drug delivery mechanisms.
Despite these promising developments, challenges remain in optimizing the pharmacokinetic properties of Benzyloxybenzene, 2,5-difluoro- derivatives. Issues such as metabolic stability and off-target effects need to be addressed through further structural modifications and in vivo studies. Nevertheless, the compound's versatility and demonstrated efficacy in multiple therapeutic areas underscore its potential as a valuable tool in drug discovery and chemical biology.
In conclusion, recent research on Benzyloxybenzene, 2,5-difluoro- (CAS: 152434-79-2) highlights its growing importance in pharmaceutical and chemical biology applications. From kinase inhibition to anti-inflammatory activity and bioimaging, this compound continues to inspire innovative approaches to drug design and biological research. Future studies will likely focus on refining its derivatives to enhance specificity and therapeutic efficacy, paving the way for clinical translation.
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